(2-(Methoxymethoxy)-5-pentylphenyl)boronic acid
CAS No.: 829666-60-6
Cat. No.: VC20150559
Molecular Formula: C13H21BO4
Molecular Weight: 252.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 829666-60-6 |
|---|---|
| Molecular Formula | C13H21BO4 |
| Molecular Weight | 252.12 g/mol |
| IUPAC Name | [2-(methoxymethoxy)-5-pentylphenyl]boronic acid |
| Standard InChI | InChI=1S/C13H21BO4/c1-3-4-5-6-11-7-8-13(18-10-17-2)12(9-11)14(15)16/h7-9,15-16H,3-6,10H2,1-2H3 |
| Standard InChI Key | DXGXLRAUACCRLP-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C(C=CC(=C1)CCCCC)OCOC)(O)O |
Introduction
(2-(Methoxymethoxy)-5-pentylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a substituted phenyl ring. This compound features a methoxymethoxy group and a pentyl chain, contributing to its unique chemical properties and potential biological activities. Organoboron compounds like this one are of significant interest in medicinal chemistry due to their ability to form reversible covalent bonds with biomolecules, particularly in the context of drug design and development.
Synthesis
The synthesis of (2-(Methoxymethoxy)-5-pentylphenyl)boronic acid typically involves several steps. One prominent method involves the reaction of 1-bromo-2-(methoxymethoxy)benzene with trimethyl borate in the presence of a base such as tert-butyl lithium. This method yields the compound with a typical yield of around 71%.
Applications
(2-(Methoxymethoxy)-5-pentylphenyl)boronic acid has several scientific applications, particularly in organic synthesis and materials science. Boronic acids are widely used in Suzuki coupling reactions, which are crucial for the synthesis of complex organic molecules. Additionally, the compound's unique structure may enhance its solubility and interaction profile, potentially leading to unique biological activities not observed in simpler boronic acids.
Comparison with Other Boronic Acids
Several compounds share structural similarities with (2-(Methoxymethoxy)-5-pentylphenyl)boronic acid. For example:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Phenylboronic Acid | Simple phenyl ring with a boronic acid group | Commonly used in organic synthesis |
| 4-Methylphenylboronic Acid | Methyl substitution on the phenyl ring | Enhanced lipophilicity |
| 3-Pyridylboronic Acid | Pyridine ring attached to boronic acid | Potential use in targeting specific receptors |
| (4-(Dimethylamino)phenyl)boronic Acid | Dimethylamino group on phenyl ring | Increased solubility and bioactivity |
(2-(Methoxymethoxy)-5-pentylphenyl)boronic acid stands out due to its combination of methoxymethoxy and pentyl substituents, which may enhance its solubility and interaction profile compared to simpler boronic acids.
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